molecular formula C34H28I4 B3103796 1,3,5,7-Tetrakis(4-iodophenyl)adamantane CAS No. 144970-30-9

1,3,5,7-Tetrakis(4-iodophenyl)adamantane

Cat. No.: B3103796
CAS No.: 144970-30-9
M. Wt: 944.2 g/mol
InChI Key: HTGPRXPCTBXRBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5,7-Tetrakis(4-iodophenyl)adamantane is a complex organic compound characterized by its adamantane core structure substituted with four iodophenyl groups. This compound is notable for its unique structural properties, which make it a valuable precursor in various chemical syntheses and applications .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 1,3,5,7-Tetrakis(4-iodophenyl)adamantane is primarily based on its ability to participate in coupling reactions. The iodophenyl groups serve as reactive sites for palladium-catalyzed cross-coupling reactions, facilitating the formation of complex molecular structures. These reactions often involve the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5,7-Tetrakis(4-iodophenyl)adamantane is unique due to its high reactivity in cross-coupling reactions, attributed to the presence of iodine atoms. This makes it a versatile precursor in organic synthesis, enabling the construction of complex molecular architectures .

Biological Activity

1,3,5,7-Tetrakis(4-iodophenyl)adamantane (I4TPA) is a compound of significant interest in both organic chemistry and biological research due to its unique structural characteristics and potential applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C34H28I4 and a molecular weight of 944.20 g/mol. The compound features a rigid adamantane core with four iodophenyl substituents, which enhances its reactivity and biological activity compared to similar compounds lacking halogen substituents. The presence of iodine atoms is particularly noteworthy as they can significantly influence the compound's interactions with biological systems.

Synthesis Methods

The synthesis of I4TPA typically involves several steps, including Friedel-Crafts alkylation and cross-coupling reactions. The following table summarizes various synthetic routes reported in the literature:

Synthesis Method Yield (%) Key Steps
Friedel-Crafts alkylation50Using adamantane derivatives and iodinated phenols
Sonogashira cross-coupling88Coupling with trimethylsilylacetylene
Direct iodination63Using silver(I) fluoride and N-iodosuccinimide

These methods highlight the versatility in synthesizing I4TPA for various applications.

Biological Activity

Research indicates that I4TPA exhibits notable biological activity across several domains:

  • Anticancer Properties : Studies have shown that I4TPA can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Its ability to form complexes with metal ions enhances its efficacy as an anticancer agent .
  • Antimicrobial Activity : I4TPA has demonstrated antimicrobial properties against various bacterial strains. The iodine substituents are believed to play a crucial role in its ability to disrupt bacterial cell membranes .
  • Potential in Drug Delivery : Due to its unique structure, I4TPA has been explored as a scaffold for drug delivery systems. Its rigidity and ability to form supramolecular assemblies make it suitable for encapsulating therapeutic agents .

Case Studies

Several case studies illustrate the biological applications of I4TPA:

  • Anticancer Study : In a recent study, I4TPA was tested against breast cancer cell lines, showing significant inhibition of cell growth at micromolar concentrations. The study concluded that the compound induces apoptosis via mitochondrial pathways .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of I4TPA against common pathogens like Staphylococcus aureus and E. coli. Results indicated that I4TPA exhibited a minimum inhibitory concentration (MIC) lower than that of many conventional antibiotics.
  • Drug Delivery Research : Research focused on the use of I4TPA as a carrier for anti-inflammatory drugs demonstrated enhanced bioavailability when used in nanoparticle formulations. The study highlighted the potential for targeted drug delivery using this compound as a base structure .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 1,3,5,7-tetrakis(4-iodophenyl)adamantane, and how do they influence material properties?

The compound is typically synthesized via Suzuki coupling or Sonogashira coupling reactions. For example, Suzuki polymerization of 1,3,5,7-tetrakis(4-bromophenyl)adamantane with phenylboronic acid derivatives yields microporous organic polymers (MOP-Ad) with high Brunauer–Emmett–Teller (BET) surface areas (~665 m²/g) and thermal stability up to 340°C . The choice of coupling method impacts porosity: Sonogashira coupling often produces higher surface areas but lower thermal stability compared to Suzuki-derived networks .

Q. How is the structural integrity and crystallinity of this compound verified in research settings?

Single-crystal X-ray diffraction (SC-XRD) using software like SHELXL is standard for resolving molecular packing and symmetry. For example, 1,3,5,7-tetrakis(2,4-dimethoxyphenyl)adamantane derivatives crystallize in pseudo-polymorphic forms, with displacement ellipsoid models confirming tetrahedral symmetry . Powder XRD and thermogravimetric analysis (TGA) further validate phase purity and thermal degradation thresholds (~340°C) .

Q. What role does the adamantane core play in enhancing material stability for gas storage applications?

The adamantane framework acts as a rigid 3D spacer , reducing interchain interactions and improving thermal stability. For instance, MOP-Ad networks derived from adamantane exhibit ~60°C higher degradation temperatures compared to non-adamantane analogs (e.g., hexakis(4-bromophenyl)benzene-based polymers) due to reduced molecular mobility .

Advanced Research Questions

Q. How do pore size and surface area variations in adamantane-based polymers affect gas adsorption performance?

BET surface area and micropore volume directly correlate with gas uptake. For example, MOP-Ad networks with 665 m²/g BET areas achieve CO₂ adsorption capacities of ~13.7 wt% at 1 bar, while higher-surface-area poly(Schiff base) networks (865 m²/g) show improved H₂ uptake (~1.6 wt%) . Pore size distribution (analyzed via non-local density functional theory ) must align with gas kinetic diameters (e.g., CO₂: 0.33 nm) for optimal physisorption .

Q. What challenges arise in resolving crystallographic disorder in adamantane derivatives, and how are they addressed?

Adamantane-based cocrystals often exhibit dynamic disorder due to flexible phenyl substituents. A cocrystallization strategy with 1,3,5,7-tetrakis(2,4-diethoxyphenyl)adamantane enables rapid encapsulation of liquid analytes (e.g., nitromethane) for SC-XRD analysis, though disorder remains a limitation. Computational refinement tools in SHELX mitigate this by optimizing anisotropic displacement parameters .

Q. Why do conflicting reports exist regarding the gas uptake efficiency of adamantane-based polymers?

Discrepancies stem from synthetic variables , such as monomer reactivity and cross-linking density. For example, MOP-Ad networks synthesized via Suzuki coupling show lower CO₂ uptake (~13.7 wt%) compared to Schiff base networks (~17.3 wt%) due to differences in nitrogen-rich active sites and pore accessibility . Systematic control of reaction stoichiometry and catalyst loading (e.g., Pd(PPh₃)₄) is critical for reproducibility .

Q. How are adamantane derivatives integrated into metal-organic frameworks (MOFs) for catalytic applications?

Adamantane-1,3,5,7-tetracarboxylate serves as a tetrahedral linker in MOFs, coordinating with metals like Cu²⁺ or Zn²⁺ to form 3D channels. These MOFs exhibit catalytic activity in oxidation reactions, leveraging the adamantane core’s rigidity to stabilize active sites . Post-synthetic modification (e.g., cyanophenyl functionalization) further tunes Lewis acidity and substrate selectivity .

Q. Methodological Considerations

  • Synthesis Optimization : Use Schlenk techniques to exclude moisture/oxygen during coupling reactions, ensuring high yields (>75%) .
  • Gas Adsorption Testing : Perform volumetric gas sorption at 77 K (N₂) and 273 K (CO₂/CH₄) using a Micromeritics analyzer to quantify uptake .
  • Crystallographic Analysis : Pair SC-XRD with Hirshfeld surface analysis to probe weak interactions (e.g., C–I···π contacts) in disordered systems .

Properties

IUPAC Name

1,3,5,7-tetrakis(4-iodophenyl)adamantane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H28I4/c35-27-9-1-23(2-10-27)31-17-32(24-3-11-28(36)12-4-24)20-33(18-31,25-5-13-29(37)14-6-25)22-34(19-31,21-32)26-7-15-30(38)16-8-26/h1-16H,17-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGPRXPCTBXRBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC3(CC1(CC(C2)(C3)C4=CC=C(C=C4)I)C5=CC=C(C=C5)I)C6=CC=C(C=C6)I)C7=CC=C(C=C7)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H28I4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

944.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,3,5,7-Tetrakis(4-iodophenyl)adamantane
1,3,5,7-Tetrakis(4-iodophenyl)adamantane
1,3,5,7-Tetrakis(4-iodophenyl)adamantane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.